3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
CAS No.: 31079-70-6
Cat. No.: VC5699464
Molecular Formula: C18H17F3N2O
Molecular Weight: 334.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31079-70-6 |
|---|---|
| Molecular Formula | C18H17F3N2O |
| Molecular Weight | 334.342 |
| IUPAC Name | 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C18H17F3N2O/c19-18(20,21)15-7-4-8-16(11-15)22-17(24)23-10-9-14(12-23)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,22,24) |
| Standard InChI Key | QFOAAMPVIXDSFY-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a phenyl group and a carboxamide functional group linked to a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₈H₁₇F₃N₂O, with a molecular weight of 334.342 g/mol. The trifluoromethyl (-CF₃) group contributes to enhanced lipophilicity and metabolic stability, critical for optimizing drug-like properties .
Key Structural Features:
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Pyrrolidine core: A five-membered saturated ring providing conformational rigidity.
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3-Phenyl substitution: Introduces aromatic π-π stacking potential.
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N-linked carboxamide: Facilitates hydrogen bonding with biological targets.
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3-Trifluoromethylphenyl group: Enhances electron-withdrawing effects and steric bulk .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₃N₂O |
| Molecular Weight | 334.342 g/mol |
| IUPAC Name | 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
| SMILES | C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
| InChI Key | QFOAAMPVIXDSFY-UHFFFAOYSA-N |
| LogP (Predicted) | ~3.1 (estimated) |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The compound’s solubility remains unspecified in available literature, though its logP value suggests moderate lipophilicity, aligning with trends observed in trifluoromethyl-containing analogs .
Synthetic Strategies
Radical Trifluoromethylation
A primary synthetic route involves radical trifluoromethylation to introduce the -CF₃ group. This method employs reagents such as Umemoto’s reagent or Togni’s reagent under copper or palladium catalysis, enabling regioselective trifluoromethylation of aryl precursors .
Example Pathway:
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Pyrrolidine intermediate preparation: Cyclization of γ-amino acids or reductive amination of ketones.
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Carboxamide formation: Coupling of pyrrolidine-1-carboxylic acid with 3-(trifluoromethyl)aniline using EDCI/HOBt.
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Trifluoromethylation: Late-stage functionalization via radical pathways .
Alternative Approaches
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Nucleophilic substitution: Replacement of halogen atoms with trifluoromethyl groups using Ruppert-Prakash reagent (TMSCF₃).
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Cross-coupling reactions: Suzuki-Miyaura coupling for aryl-aryl bond formation .
Biological Activity and Mechanism
Pharmacodynamic Insights
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Lipophilicity enhancement: The -CF₃ group increases membrane permeability, as evidenced by improved logP values in analogs .
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Metabolic stability: Fluorine’s inductive effect reduces oxidative metabolism, prolonging half-life .
Applications in Drug Discovery
Lead Optimization
This compound serves as a scaffold for optimizing pharmacokinetic properties. For instance:
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Toxicity reduction: Fluorination minimizes off-target interactions.
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Bioavailability improvement: Enhanced solubility via prodrug strategies (e.g., phosphate esters) .
Comparative Analysis with Analogs
The ketone-containing analog exhibits increased hydrogen bonding capacity, while indazolyl substitution introduces π-stacking potential for kinase inhibition.
Future Directions
Target Deconvolution
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Proteomic profiling: Identify binding partners via affinity chromatography-mass spectrometry.
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Crystallography: Resolve co-crystal structures with candidate targets.
Derivative Synthesis
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Stereochemical exploration: Synthesize enantiomers to assess chirality-dependent activity.
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Prodrug development: Improve aqueous solubility through temporary functionalization.
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